Antiproliferative Potency Against Hep G2 Hepatocarcinoma: 4-Ethoxyphenyl vs 4-Methoxyphenyl CA-4 Analog
The direct 4-methoxyphenyl analog of the target compound, 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, was profiled as the most potent CA-4 analog in a published series, exhibiting an IC₅₀ of 6.35 μM against Hep G2 hepatocarcinoma cells [1]. The ethoxy-to-methoxy substitution represents a single -OCH₂- homologation difference. While the target compound's Hep G2 IC₅₀ has not been reported in the same assay system, the 4-methoxyphenyl analog's tubulin polymerization IC₅₀ of 9.50 μM (vs. colchicine 5.49 μM) and selectivity index of 4.7 establish the benchmark against which the ethoxy homolog must be measured [1].
| Evidence Dimension | In vitro antiproliferative activity (MTT assay) |
|---|---|
| Target Compound Data | Not independently reported in this assay system |
| Comparator Or Baseline | 4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Hep G2 IC₅₀ = 6.35 μM |
| Quantified Difference | Target compound data pending; ethoxy homologation from -OCH₃ to -OCH₂CH₃ anticipated to modulate lipophilicity (clogP) and target binding |
| Conditions | Hep G2 hepatocarcinoma cell line; MTT assay; 48 h exposure |
Why This Matters
The 4-methoxyphenyl analog is the most extensively characterized comparator within the same 4-aryl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol chemotype, serving as the primary reference point for assessing the incremental value of the ethoxy modification.
- [1] Hussein, S. A. A., Kubba, A., Balakit, A. A., Tahtamouni, L. H., & Abbas, A. H. (2023). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. Chemistry & Biodiversity, 20(4), e202201206. View Source
